2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide
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Overview
Description
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide typically involves the reaction of 2-chloroacetamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biochemistry: It is employed in the synthesis of DNA and RNA analogs for biochemical research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide can be compared with other tetrazole derivatives, such as:
4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: This compound also contains a tetrazole ring and exhibits similar chemical reactivity but has different biological applications.
Losartan Potassium: A well-known tetrazole derivative used as an antihypertensive agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
6399-47-9 |
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Molecular Formula |
C3H4ClN5O |
Molecular Weight |
161.55 g/mol |
IUPAC Name |
2-chloro-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C3H4ClN5O/c4-1-2(10)5-3-6-8-9-7-3/h1H2,(H2,5,6,7,8,9,10) |
InChI Key |
HAZFRPCINVUQFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NNN=N1)Cl |
Origin of Product |
United States |
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